3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
3-Ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: The parent compound, which lacks the ethyl and fluorophenyl substitutions.
2-Fluoro-1,8-naphthyridine: Similar structure but without the hydroxy and ethyl groups.
4-Hydroxy-1,8-naphthyridine: Lacks the ethyl and fluorophenyl groups but retains the hydroxy group.
The unique combination of the ethyl, fluorophenyl, and hydroxy groups in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in research.
Properties
CAS No. |
65872-59-5 |
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Molecular Formula |
C16H13FN2O2 |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
3-ethyl-1-(2-fluorophenyl)-4-hydroxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C16H13FN2O2/c1-2-10-14(20)11-6-5-9-18-15(11)19(16(10)21)13-8-4-3-7-12(13)17/h3-9,20H,2H2,1H3 |
InChI Key |
NHUJNSFRLONVGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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